4-Bromo-2-iodophenol

Overview

Description

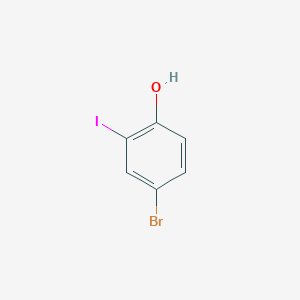

4-Bromo-2-iodophenol, also known as 2-iodo-4-bromophenol, is an organic compound with the molecular formula C6H4BrIO. It is a halogenated phenol, characterized by the presence of both bromine and iodine atoms attached to a benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .

Preparation Methods

Diazotization-Iodination of 2-Amino-4-bromophenol

The most widely documented method for synthesizing 4-bromo-2-iodophenol involves the diazotization of 2-amino-4-bromophenol followed by iodination. This two-step process leverages aromatic substitution chemistry to introduce iodine at the ortho position relative to the hydroxyl group.

Synthesis of 2-Nitro-4-bromophenol

The sequence begins with the nitration of p-bromophenol. Direct treatment with dilute nitric acid at room temperature for 20 minutes yields 2-nitro-4-bromophenol. This step achieves regioselective nitration at the ortho position due to the directing effects of the hydroxyl and bromine groups.

Reaction Conditions :

- Reactant : p-Bromophenol (1 eq)

- Nitration Agent : Dilute HNO₃ (1.2 eq)

- Temperature : 25°C

- Time : 20 minutes

- Yield : ~85% (isolated via vacuum distillation at 125°C/2.35 kPa)

Reduction to 2-Amino-4-bromophenol

The nitro group is reduced using iron and hydrochloric acid under mild conditions to avoid over-reduction or dehalogenation:

Optimized Parameters :

- Catalyst : Iron powder (2 eq)

- Reductant : 10% HCl (aqueous)

- Temperature : 70°C

- Time : 1 hour

- Yield : ~90% (purified by vacuum distillation at 105°C/2.57 kPa)

Diazotization and Iodination

The final step employs diazotization with sodium nitrite (NaNO₂) and hydroiodic acid (HI) to replace the amino group with iodine:

Critical Parameters :

- Diazotizing Agent : NaNO₂ (1.1 eq)

- Iodination Source : HI (excess)

- Temperature : 0°C (to minimize side reactions)

- Time : 40 minutes

- Yield : ~66% (after vacuum distillation at 120°C/3.45 kPa)

Mechanistic Insight :

The reaction proceeds via the formation of a diazonium intermediate, which undergoes nucleophilic displacement by iodide. The low temperature suppresses competing hydrolysis or coupling reactions.

Direct Bromination-Iodination of 2-Iodophenol

An alternative route involves sequential halogenation of phenol derivatives. This method is less common but offers scalability for industrial applications.

Bromination of 2-Iodophenol

2-Iodophenol is brominated using molecular bromine (Br₂) in chlorinated solvents under controlled conditions:

Reaction Setup :

- Solvent : Chlorobenzene (1.5 eq by weight)

- Catalyst : Triethylamine hydrochloride (4% w/w)

- Bromine : 1 eq (slow addition over 3 hours)

- Temperature : 5–15°C (gradient)

- Yield : >99% (with <1% 6-bromo-2-iodophenol impurity)

Key Advantages :

- The use of triethylamine hydrochloride suppresses the formation of 2,6-dibromo isomers, enhancing regioselectivity.

- Gradual temperature increase aligns with the rising melting point of the reaction mixture, ensuring homogeneity.

Modified Ullmann-Type Coupling

Recent advances employ palladium-catalyzed coupling reactions to construct the aromatic ring with pre-installed halogens. A study demonstrated the synthesis of this compound via carbonylative coupling using ortho-iodophenol precursors:

Protocol :

- Starting Material : 4-Bromo-2-iodophenyl acetate

- Catalyst : Pd(OAc)₂ (5 mol%)

- Ligand : Xantphos (10 mol%)

- Carbonyl Source : CO gas (1 atm)

- Base : Cs₂CO₃ (2 eq)

- Solvent : DMF, 100°C, 12 hours

- Yield : 58% (after deacetylation)

Limitations :

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Diazotization-Iodination | 66% | >98% | Low | Moderate |

| Direct Bromination | >99% | >97.5% | Medium | High |

| Ullmann Coupling | 58% | >95% | High | Low |

Key Observations :

- The diazotization method balances cost and yield for laboratory-scale synthesis.

- Direct bromination is preferred for industrial applications due to superior scalability and purity.

- Palladium-mediated routes remain niche due to economic constraints.

Purification and Characterization

Final purification typically involves vacuum distillation or recrystallization from ethanol, yielding a white to light yellow crystalline solid.

Analytical Data :

- Melting Point : 72–76°C

- Boiling Point : 243°C (760 mmHg)

- Density : 2.369 g/cm³

- 1H NMR (CDCl₃): δ 7.90 (d, J=2.5 Hz, 1H), 7.31 (dd, J=8.7, 2.5 Hz, 1H), 6.76 (d, J=8.7 Hz, 1H)

Industrial-Scale Optimization

Large-scale production employs continuous-flow reactors to enhance heat transfer and minimize byproducts. Key modifications include:

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-iodophenol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The phenolic group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated phenols, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Synthesis of Bioactive Compounds

4-Bromo-2-iodophenol is utilized as an intermediate in the synthesis of various bioactive compounds. Its halogen substituents allow for electrophilic aromatic substitution reactions, making it an essential building block for pharmaceuticals.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. For instance, modifications to the phenolic structure have resulted in compounds with enhanced activity against breast cancer cells, showcasing its potential in drug development .

Use in Organic Synthesis

This compound plays a crucial role in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It serves as a versatile reagent in various coupling reactions.

Table 1: Comparison of Synthetic Routes Using this compound

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, base | 85 | |

| Sonogashira Reaction | CuI catalyst, base | 90 | |

| Nucleophilic Substitution | Aqueous conditions | 75 |

Applications in Material Science

This compound is also explored for its potential applications in material science, particularly in the development of functional materials such as sensors and electronic devices.

Case Study: Development of Conductive Polymers

In recent studies, this compound has been incorporated into conductive polymer matrices to enhance electrical conductivity and thermal stability. The resulting materials show promise for use in flexible electronics .

Environmental Chemistry

The compound has been investigated for its role as a disinfection byproduct in water treatment processes. Understanding its behavior and degradation pathways is essential for assessing environmental impact.

Table 2: Environmental Impact Assessment of Disinfection Byproducts

Mechanism of Action

The mechanism by which 4-Bromo-2-iodophenol exerts its effects depends on the specific application. In biological systems, it can interact with enzymes and proteins, inhibiting their activity or altering their function. The molecular targets and pathways involved vary but often include key regulatory proteins and enzymes involved in metabolic processes .

Comparison with Similar Compounds

2-Bromo-4-iodophenol: Similar structure but with different positioning of the bromine and iodine atoms.

4-Bromo-2-chlorophenol: Contains chlorine instead of iodine.

4-Bromo-2-fluorophenol: Contains fluorine instead of iodine.

Uniqueness: 4-Bromo-2-iodophenol is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and chemical properties. This makes it particularly useful in specific synthetic applications and research studies where such properties are advantageous .

Biological Activity

4-Bromo-2-iodophenol (CAS: 207115-22-8) is an organic compound characterized by the presence of both bromine and iodine substituents on a phenolic ring. Its unique halogenation pattern has been the subject of various studies due to its potential biological activities, particularly in the fields of pharmacology and environmental science. This article explores the compound's biological activity, including its antimicrobial properties, enzyme inhibition capabilities, and implications for drug development.

- Molecular Formula : C₆H₄BrIO

- Molecular Weight : 298.9 g/mol

- Density : 2.4 ± 0.1 g/cm³

- Melting Point : 72 °C to 90 °C

- Boiling Point : 243 °C at 760 mmHg

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity, making it a candidate for further research in drug development against bacterial infections. Its halogenated structure enhances its ability to interact with microbial membranes and cellular components, leading to effective inhibition of growth in various bacterial strains .

Enzyme Inhibition

Recent studies have focused on the compound's ability to inhibit specific enzymes, which is crucial for therapeutic applications:

- SIRT2 Inhibition : A high-throughput screening identified that this compound inhibits SIRT2’s deacetylase activity with an IC50 value of 7 μM. This inhibition suggests potential applications in diseases where SIRT2 is implicated .

- Carbonic Anhydrase Inhibition : Research indicates that bromophenols can inhibit human carbonic anhydrase isoenzymes (hCA I and hCA II). Compounds structurally similar to this compound have shown Ki values ranging from 1.63 ± 0.11 nM to 25.67 ± 4.58 nM against these enzymes, indicating strong potential for treating conditions like glaucoma and Alzheimer's disease .

- Acetylcholinesterase Inhibition : The compound has also been tested for its inhibitory effects on acetylcholinesterase (AChE), with findings suggesting promising results that could lead to treatments for neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its structural features, particularly the halogen atoms that enhance binding affinity to various biological targets. This characteristic allows it to interact with enzymes and receptors effectively, leading to diverse biological effects such as antimicrobial action and enzyme inhibition.

Case Studies

Several studies have documented the biological effects of bromophenols, including:

- Anticancer Activity : A study highlighted that similar bromophenols effectively inhibited the proliferation of human lung cancer cells (A549) with IC50 values around 4.29 ± 0.79 µM, showcasing their potential as anticancer agents .

- Toxicity Assessments : Evaluations of halophenols like this compound have revealed varying degrees of toxicity, necessitating further research into their safety profiles for environmental and health-related applications.

Summary Table of Biological Activities

Q & A

Q. What are the key physical and chemical properties of 4-Bromo-2-iodophenol relevant to its handling and reactivity in synthetic chemistry?

Basic

this compound (C₆H₃BrIO) is a dihalogenated phenol derivative. Key properties include:

- Molecular weight : ~314.90 g/mol (estimated from analogous compounds in and ).

- Functional groups : Bromine and iodine substituents on the aromatic ring, with a hydroxyl group (-OH) influencing acidity and reactivity.

- Solubility : Likely polar aprotic solvent-soluble (e.g., DMF, THF) due to halogenation, but limited in water.

- Stability : Sensitive to light and heat due to C-I and C-Br bonds; storage at 2–8°C under inert atmosphere is recommended.

Methodological considerations : Use Schlenk techniques for air-sensitive reactions, and characterize purity via melting point analysis or HPLC (refer to protocols in for handling halogenated phenols).

Q. What synthetic routes are commonly employed to prepare this compound?

Basic

Synthesis typically involves sequential halogenation of phenol:

Bromination : Direct bromination of phenol derivatives using Br₂ or N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity.

Iodination : Subsequent iodination via electrophilic substitution using I₂ or KI with oxidizing agents (e.g., HNO₃).

Key steps :

- Protect the -OH group (e.g., as a methyl ether) to prevent unwanted side reactions.

- Purify intermediates via column chromatography or recrystallization ().

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound as a substrate?

Advanced

this compound serves as a bifunctional electrophile in cross-coupling. Optimization strategies include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced reactivity with aryl halides (91% yield achieved in ).

- Solvent systems : Use DMF/EtOH (1:1) for solubility and stability of intermediates.

- Microwave irradiation : Reduces reaction time (e.g., 20 min at 120°C) while maintaining high yields.

- Base choice : Aqueous Cs₂CO₃ improves coupling efficiency by deprotonating intermediates.

Validation : Monitor reaction progress via TLC and confirm product structure with ¹H/¹³C NMR and HRMS.

Q. What spectroscopic and crystallographic methods are effective in characterizing this compound and its derivatives?

Advanced

- NMR spectroscopy : ¹H NMR identifies aromatic proton environments; ¹³C NMR resolves halogenated carbons. Heavy atoms (Br, I) may cause splitting due to quadrupolar effects.

- X-ray crystallography : Use SHELXL ( ) for structure refinement. Heavy atoms enhance electron density maps, but require high-resolution data (≤ 0.8 Å).

- Mass spectrometry : HRMS confirms molecular ion peaks and isotopic patterns (e.g., Br and I have distinct isotopic signatures).

Case study : Derivatives synthesized via Suzuki coupling () were validated using these techniques.

Q. How does the presence of bromo and iodo substituents influence the regioselectivity and reactivity of this compound in electrophilic aromatic substitution (EAS)?

Advanced

- Directing effects : The -OH group is a strong ortho/para-director, while Br and I are weakly deactivating but ortho/para-directing. Competition between substituents dictates regioselectivity.

- Reactivity : Iodine’s larger atomic radius increases steric hindrance, favoring substitution at less hindered positions.

Methodological approach : - Computational modeling (e.g., DFT in ) predicts reaction sites by analyzing electron density maps.

- Experimental validation via nitration or sulfonation reactions to map substituent effects.

Q. What safety considerations are critical when working with this compound in laboratory settings?

Basic

- Toxicity : Halogenated phenols are toxic upon inhalation or skin contact. Use PPE (gloves, goggles) and work in a fume hood.

- Waste disposal : Halogenated waste must be segregated and treated as hazardous (refer to protocols in and for similar compounds).

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material.

Q. What strategies can resolve contradictions in reported reaction outcomes involving this compound?

Advanced

- Systematic parameter variation : Test catalyst batches, solvent purity, and temperature gradients to identify critical variables ( ).

- Replication studies : Compare results under identical conditions to isolate discrepancies.

- Analytical rigor : Use high-purity standards and cross-validate data with multiple techniques (e.g., GC-MS alongside NMR).

Q. How can computational chemistry methods assist in predicting the reactivity and stability of this compound derivatives?

Advanced

- Density Functional Theory (DFT) : Calculate activation energies for proposed reaction pathways ( ).

- Molecular dynamics : Simulate solvent effects and steric interactions to predict byproduct formation.

- Validation : Correlate computational results with experimental yields (e.g., ’s 91% Suzuki coupling yield).

Properties

IUPAC Name |

4-bromo-2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIULWIJWDJDQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448560 | |

| Record name | 4-Bromo-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207115-22-8 | |

| Record name | 4-Bromo-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.